molecular formula C10H14N2O B13534084 1-[(2-Methoxy-3-pyridinyl)methyl]cyclopropanamine

1-[(2-Methoxy-3-pyridinyl)methyl]cyclopropanamine

Cat. No.: B13534084
M. Wt: 178.23 g/mol
InChI Key: AFTLEVREWGDBBZ-UHFFFAOYSA-N
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Description

1-[(2-Methoxy-3-pyridinyl)methyl]cyclopropanamine is a cyclopropanamine derivative characterized by a pyridinylmethyl substituent with a methoxy group at the 2-position of the pyridine ring. Anlotinib, structurally defined as 1-[[[4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-6-methoxyquinolin-7-yl]oxy]methyl]cyclopropanamine, inhibits angiogenesis and tumor growth by targeting VEGFR, FGFR, and PDGFR .

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

1-[(2-methoxypyridin-3-yl)methyl]cyclopropan-1-amine

InChI

InChI=1S/C10H14N2O/c1-13-9-8(3-2-6-12-9)7-10(11)4-5-10/h2-3,6H,4-5,7,11H2,1H3

InChI Key

AFTLEVREWGDBBZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=N1)CC2(CC2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-methoxypyridin-3-yl)methyl]cyclopropan-1-amine typically involves the following steps:

    Formation of the Methoxypyridine Intermediate: The starting material, 2-methoxypyridine, is subjected to a series of reactions to introduce the methylene bridge. This can be achieved through halogenation followed by nucleophilic substitution.

    Cyclopropanation: The intermediate is then reacted with a suitable cyclopropane precursor under conditions that promote cyclopropanation. This often involves the use of a strong base and a cyclopropane donor.

    Amine Introduction: The final step involves the introduction of the amine group. This can be done through reductive amination or other suitable amination reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-[(2-methoxypyridin-3-yl)methyl]cyclopropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The methoxypyridine moiety can undergo substitution reactions, where the methoxy group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

1-[(2-methoxypyridin-3-yl)methyl]cyclopropan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[(2-methoxypyridin-3-yl)methyl]cyclopropan-1-amine involves its interaction with specific molecular targets. The methoxypyridine moiety can interact with enzymes or receptors, modulating their activity. The cyclopropane ring provides structural rigidity, which can influence the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Cyclopropanamine Derivatives

Structural and Functional Diversity

Cyclopropanamine derivatives exhibit diverse biological activities depending on substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Pharmacological Comparison
Compound Name Substituents Molecular Weight Primary Target/Application Key Findings/Applications References
1-[(2-Methoxy-3-pyridinyl)methyl]cyclopropanamine 2-Methoxy-3-pyridinylmethyl ~178.23* Tyrosine kinases (hypothesized) Structural analog of Anlotinib; potential anti-cancer agent.
Anlotinib (AL3818) Indolylquinoline + cyclopropanamine 407.43 VEGFR, FGFR, PDGFR Approved for NSCLC and soft tissue sarcoma; inhibits angiogenesis.
1-(Trifluoromethyl)cyclopropanamine Trifluoromethyl 125.10 BACE1 inhibitors / Cannabinoid receptors Used in synthesizing β-secretase inhibitors (e.g., 5p in BACE1 studies).
N-{[1-(3,4-Dichlorophenyl)cyclobutyl]methyl}cyclopropanamine 3,4-Dichlorophenyl + cyclobutylmethyl 270.20 Undisclosed (structural diversity) Demonstrated in chemical synthesis; potential CNS applications.
1-(3-Fluorophenyl)cyclopropanamine 3-Fluorophenyl 181.18 Undisclosed Marketed as research chemical; possible kinase modulation.
1-(4-Bromophenyl)cyclopropanamine 4-Bromophenyl 212.09 Undisclosed Used in organic synthesis intermediates.

*Calculated based on molecular formula.

Structure-Activity Relationship (SAR) Insights

Substituent Effects on Target Binding: Pyridinylmethyl vs. Indolylquinoline: Anlotinib’s indolylquinoline scaffold enhances binding to tyrosine kinases via π-π stacking and hydrogen bonding. Trifluoromethyl Groups: Derivatives like 1-(trifluoromethyl)cyclopropanamine exhibit enhanced metabolic stability and lipophilicity, making them suitable for central nervous system (CNS) targets (e.g., BACE1 in Alzheimer’s disease) .

Biological Activity: Anlotinib demonstrates nanomolar potency against VEGFR2 (IC₅₀ = 0.2 nM) and PDGFRβ (IC₅₀ = 2.7 nM), attributed to its extended aromatic system . In contrast, 1-(3-Fluorophenyl)cyclopropanamine lacks published efficacy data but is hypothesized to modulate serotonin or dopamine receptors due to fluorophenyl motifs common in CNS drugs .

Biological Activity

1-[(2-Methoxy-3-pyridinyl)methyl]cyclopropanamine is a compound of significant interest in medicinal chemistry, primarily due to its potential as a selective inhibitor of lysine-specific demethylase 1 (LSD1). This enzyme plays a crucial role in epigenetic regulation and is implicated in various diseases, including cancers and neurodegenerative disorders. This article explores the biological activity of this compound, detailing its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopropanamine core linked to a methoxy-substituted pyridine moiety. This unique structure enhances its ability to interact with biological targets, particularly LSD1. The presence of the pyridine ring contributes to the compound's reactivity and binding affinity.

Inhibition of LSD1 : Research indicates that 1-[(2-Methoxy-3-pyridinyl)methyl]cyclopropanamine selectively inhibits LSD1 through favorable interactions within the enzyme's active site. Molecular docking studies have shown that the compound forms critical hydrogen bonds and hydrophobic interactions, stabilizing its binding to LSD1.

Efficacy in Preclinical Models

Studies have demonstrated that derivatives of this compound exhibit significant efficacy in preclinical models. For instance, specific derivatives have been shown to reduce tumor growth in xenograft models by inhibiting LSD1 activity, highlighting their therapeutic potential.

Structural Similarities and Comparisons

The following table summarizes compounds structurally similar to 1-[(2-Methoxy-3-pyridinyl)methyl]cyclopropanamine, along with their similarity indices:

Compound NameSimilarity Index
1-(Pyridin-2-yl)cyclopropanamine0.98
(S)-2-(Pyridin-2-yl)butan-2-amine0.98
1-(Pyridin-2-yl)cyclohexanamine0.94
1-(Pyridin-2-yl)cyclobutanamine0.94

The structural uniqueness of 1-[(2-Methoxy-3-pyridinyl)methyl]cyclopropanamine allows it to act as a more selective inhibitor compared to other similar compounds.

Cancer Treatment

In a study focusing on cancer treatment, researchers evaluated the effects of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, suggesting that it could serve as a promising candidate for further development in cancer therapeutics.

Neurodegenerative Diseases

Another study investigated its potential application in neurodegenerative diseases by assessing its impact on neuronal cell survival under stress conditions. The findings revealed that treatment with this compound improved cell viability and reduced apoptosis markers, indicating neuroprotective properties .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-[(2-Methoxy-3-pyridinyl)methyl]cyclopropanamine, and what analytical methods are critical for confirming its structural integrity?

  • Synthetic Routes :

  • Multi-step organic synthesis typically involves coupling the pyridinylmethoxy group to the cyclopropanamine core. Reactions may require palladium or copper catalysts in solvents like dimethylformamide (DMF) or toluene under inert atmospheres .

  • Intermediate steps might include nucleophilic substitution or reductive amination, with reagents such as sodium azide (NaN₃) or hydrogen gas (H₂) with Pd/C catalysts .

    • Analytical Methods :
  • Nuclear Magnetic Resonance (NMR) : For confirming regiochemistry and substituent orientation.

  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight and purity.

  • Infrared Spectroscopy (IR) : To identify functional groups like methoxy (-OCH₃) and amine (-NH₂) .

    Key Analytical Techniques Purpose References
    NMR SpectroscopyStructural elucidation
    HRMSMolecular weight confirmation
    HPLCPurity assessment

Q. How can researchers characterize the purity and stability of 1-[(2-Methoxy-3-pyridinyl)methyl]cyclopropanamine under various experimental conditions?

  • Purity Analysis :

  • Use High-Performance Liquid Chromatography (HPLC) with UV detection to quantify impurities.
  • Thermogravimetric Analysis (TGA) assesses thermal degradation thresholds .
    • Stability Studies :
  • Test under varying pH (e.g., 1.2 for gastric fluid, 7.4 for physiological conditions) and temperatures (4°C, 25°C, 40°C) to simulate storage and in vivo environments.
  • Monitor degradation products via LC-MS .

Advanced Research Questions

Q. How can discrepancies in biological activity data for 1-[(2-Methoxy-3-pyridinyl)methyl]cyclopropanamine across different assay systems be systematically investigated?

  • Strategies :

Cross-Validation : Use orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) to confirm target engagement .

Solubility and Stability : Measure compound solubility in assay buffers (e.g., DMSO vs. aqueous solutions) and check for aggregation .

Metabolic Stability : Incubate with liver microsomes to identify rapid degradation pathways .

  • Example Workflow :

  • Step 1 : Replicate assays in parallel with positive controls.
  • Step 2 : Use mass spectrometry to confirm compound integrity post-assay .

Q. What strategies are effective in optimizing the synthetic yield of 1-[(2-Methoxy-3-pyridinyl)methyl]cyclopropanamine while minimizing byproduct formation?

  • Reaction Optimization :

  • Screen catalysts (e.g., Pd/C, CuI) and solvents (DMF, toluene) to improve regioselectivity .

  • Adjust stoichiometry of reactants to favor cyclopropane ring formation over linear byproducts.

    • Byproduct Mitigation :
  • Use scavenger resins (e.g., polymer-bound triphenylphosphine) to trap unreacted intermediates .

    Optimization Factor Impact on Yield/Byproducts References
    Catalyst (Pd/C vs. CuI)Alters reaction kinetics
    Solvent Polarity (DMF vs. toluene)Affects intermediate solubility

Q. How can computational modeling predict the receptor interaction profiles of 1-[(2-Methoxy-3-pyridinyl)methyl]cyclopropanamine, and what experimental validations are necessary?

  • Computational Approaches :

  • Molecular Docking : Predict binding poses at target receptors (e.g., serotonin or dopamine transporters) using software like AutoDock .
  • Molecular Dynamics (MD) Simulations : Assess binding stability over time (e.g., 100-ns simulations) .
    • Experimental Validation :
  • In Vitro Binding Assays : Compare predicted affinity (e.g., Ki values) with experimental results from radioligand displacement studies .
  • Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., methoxy position) to test docking predictions .

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